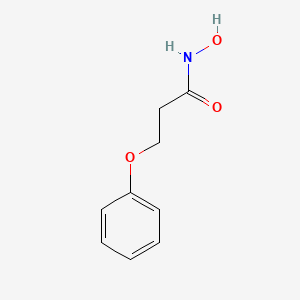
4-Bromo-2-fluoro-1-(3,3,3-trifluoroprop-1-ynyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Bromo-2-fluoro-1-(3,3,3-trifluoroprop-1-ynyl)benzene, also known as 4-BF-3TFP, is a synthetic compound used in a variety of scientific research applications. It is a colorless, crystalline solid with a melting point of 97-99°C and a boiling point of 285-287°C. 4-BF-3TFP has a molecular weight of 239.02 g/mol and a molecular formula of C10H5BrF4.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of 2-Aryl-3-Fluoro-5-Silylthiophenes : The compound has been used in the synthesis of 2-aryl-3-fluoro-5-silylthiophenes through a cascade reactive sequence, demonstrating successful S(N)2'-type reaction and [2,3]sigmatropic rearrangement (Hirotaki & Hanamoto, 2013).
Application in Diels–Alder Reactions : It has been applied in Diels–Alder reactions for synthesizing ortho-CF2Br-Substituted Biaryls (Muzalevskiy et al., 2009).
Role in Organometallic Synthesis : This compound acts as a versatile starting material in organometallic synthesis, facilitating various synthetically useful reactions (Porwisiak & Schlosser, 1996).
Radiosynthesis Applications : It has been utilized in radiosynthesis for preparing 1-[18F]fluoromethyl-4-methyl-benzene and a series of substituted 1-halomethyl-[18F]fluoromethyl-benzenes, serving as bifunctional labelling agents (Namolingam et al., 2001).
Structural and Spectroscopic Analysis
Solid State Structures : The compound has been studied for its solid state structures, particularly focusing on the interchangeability of halogen and ethynyl substituents in di- and tri-substituted benzenes (Robinson et al., 1998).
Vibrational and Electronic Absorption Spectra : Research includes the vibrational and electronic absorption spectra analysis of trisubstituted benzenes, such as 1-bromo-2,4-difluoro-benzene, providing insights into their spectroscopic properties (Aralakkanavar et al., 1991).
Chemical Reactions and Mechanisms
Reactions of Halogen Atoms : The compound has been involved in studies exploring the selective reaction of halogen atoms in Friedel-Crafts reactions, demonstrating different reaction outcomes based on temperature conditions (Mu¨ller & Weyerstahl, 1975).
Electrochemical Fluorination : It has been used in studies focusing on the electrochemical fluorination of aromatic compounds, exploring new electrolytes for efficient fluorination processes (Momota et al., 1993).
Photocatalytic Reactions : The compound plays a role in photocatalytic defluorinative reactions with N-aryl amino acids, facilitating the synthesis of various tetrahydroquinolines (Zeng et al., 2022).
Miscellaneous Applications
In Antimicrobial Agents : Studies have been conducted on the synthesis and assessment of new antimicrobial agents, where derivatives of this compound demonstrated potent activity against various microorganisms (Liaras et al., 2011).
Corrosion Inhibition : Research includes the evaluation of triazole Schiff bases, which contain derivatives of this compound, as corrosion inhibitors on mild steel in acidic media (Chaitra et al., 2015).
properties
IUPAC Name |
4-bromo-2-fluoro-1-(3,3,3-trifluoroprop-1-ynyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3BrF4/c10-7-2-1-6(8(11)5-7)3-4-9(12,13)14/h1-2,5H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHOGAOJFBKANJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)C#CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3BrF4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-(2-chloro-4-nitrophenyl)-2-cyano-3-[4-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]prop-2-enamide](/img/structure/B2514698.png)
![5-[(E)-2-[5-(2,4-dichlorophenyl)furan-2-yl]ethenyl]-3-methyl-4-nitro-1,2-oxazole](/img/structure/B2514699.png)

![2-[(4-Methylphenyl)amino]cyclobutan-1-ol](/img/structure/B2514703.png)


![2-Cyclopropylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2514707.png)



![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2514712.png)
![5-tert-butyl-2-methyl-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2514714.png)

